2,2,4-Trimethylpentan-1-amine

Description

Nomenclature and Structural Characteristics in Research Contexts

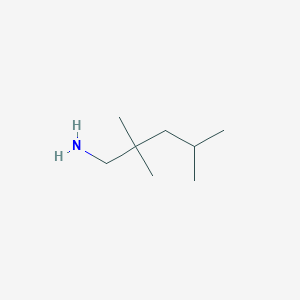

2,2,4-Trimethylpentan-1-amine is an organic compound classified as a primary amine. Its structure consists of a pentane (B18724) backbone with three methyl group branches at the second and fourth positions, and an amine group attached to the first carbon. acs.org This highly branched structure imparts significant steric hindrance around the amino group.

The systematic IUPAC name for this compound is this compound. acs.org It is also known by the synonym 2,2,4-Trimethyl-1-pentanamine. acs.org The Chemical Abstracts Service (CAS) has assigned the number 44798-19-8 to this specific compound. acs.org In research and commercial contexts, it is crucial to distinguish it from its isomers, such as 2,4,4-trimethylpentan-2-amine, which has the amine group on the second carbon. cymitquimica.com

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 2,2,4-Trimethyl-1-pentanamine |

| CAS Number | 44798-19-8 |

| Molecular Formula | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol |

| SMILES | CC(C)CC(C)(C)CN |

| InChI | InChI=1S/C8H19N/c1-7(2)5-8(3,4)6-9/h7H,5-6,9H2,1-4H3 |

| InChIKey | AKYZNGLLWXGHMQ-UHFFFAOYSA-N |

Data sourced from PubChem. acs.org

Significance of Branched Primary Amines in Chemical Sciences

Branched primary amines are a vital class of organic compounds that serve as crucial building blocks and intermediates in a wide array of chemical syntheses. Their structural complexity and the presence of a reactive amino group make them valuable precursors for the production of pharmaceuticals, agrochemicals, and specialty materials. cymitquimica.comsmolecule.com The steric bulk provided by the branching can influence the reactivity and selectivity of chemical transformations, a property that is often exploited in synthetic organic chemistry.

In medicinal chemistry, the introduction of branched alkylamine moieties can significantly impact the pharmacological profile of a molecule. For instance, derivatives of structurally similar branched amines have been investigated for their potential as enzyme inhibitors in cancer therapy. smolecule.com The unique three-dimensional arrangement of these amines can lead to specific interactions with biological targets.

Furthermore, in materials science, branched amines and their derivatives are utilized in the development of novel polymers and functional materials. For example, they can be incorporated into polymer backbones to modify properties such as thermal stability and solubility. They also find application as additives in lubricants, where their structure can contribute to the formation of protective films on metal surfaces.

Overview of Academic Research Trends on this compound

While academic research focusing exclusively on this compound is not extensively documented, broader research trends concerning sterically hindered primary amines and their isomers provide insight into its potential areas of investigation.

A significant area of research is the development of efficient synthetic methodologies for the preparation of branched amines. Traditional methods can be challenging due to the steric hindrance. Modern synthetic approaches, such as catalytic reductive amination and transition metal-catalyzed aminations (e.g., Buchwald-Hartwig reaction), are being explored to overcome these difficulties. smolecule.comvulcanchem.com For instance, research on the synthesis of the related compound 4-methylpentan-2-amine has highlighted the use of ruthenium/carbon catalysts for high-yield production.

The reactivity of sterically hindered amines is another area of academic interest. Studies on the functionalization of related compounds, such as the palladium-catalyzed δ-C(sp³)–H olefination of 2,4,4-trimethylpentan-2-amine, demonstrate the ongoing efforts to selectively modify these complex molecules. acs.org Such transformations open up pathways to novel and structurally diverse compounds.

In terms of applications, derivatives of trimethylpentanamines are being investigated for their utility in various fields. For example, a derivative of 2,4,4-trimethylpentan-2-amine has been used in the synthesis of novel antileishmanial agents. acs.org Furthermore, polymers incorporating 1,1,3,3-tetramethylbutylamine (an isomer of this compound) have been developed for use as dyeing promoters for hydrophobic polymers. thegoodscentscompany.comgoogle.com Research into bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine (B165875) highlights its use as an antioxidant in polymers and as an additive in lubricants due to its ability to scavenge free radicals and form protective films. iucr.org These applications suggest potential research avenues for this compound in the development of advanced materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

44798-19-8 |

|---|---|

Molecular Formula |

C8H19N |

Molecular Weight |

129.24 g/mol |

IUPAC Name |

2,2,4-trimethylpentan-1-amine |

InChI |

InChI=1S/C8H19N/c1-7(2)5-8(3,4)6-9/h7H,5-6,9H2,1-4H3 |

InChI Key |

AKYZNGLLWXGHMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)CN |

Origin of Product |

United States |

Fundamental Chemical Reactivity and Mechanistic Studies of 2,2,4 Trimethylpentan 1 Amine

Mechanistic Insights into Oxidation Reactions

The oxidation of primary amines can lead to a variety of products, including imines, nitriles, aldehydes, or ketones, depending on the oxidant and reaction conditions. The oxidation of sterically hindered primary amines like 2,2,4-trimethylpentan-1-amine is of interest in synthetic chemistry.

Mechanistic studies on the oxidation of primary amines have elucidated several pathways. A highly efficient metal-free method involves the use of a hypervalent iodine reagent, such as Phenyliodine(III) diacetate (PIDA or PhI(OAc)₂), in conjunction with a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). rsc.org In this system, TEMPO acts as the catalytic oxidizing agent. The proposed mechanism involves the formation of an N-oxoammonium ion from TEMPO, which then oxidizes the amine. For primary amines, this process typically leads to the formation of nitriles or aldehydes under mild conditions. rsc.org

Electrochemical oxidation represents another pathway for amine transformation. The electrochemical oxidation of simple aliphatic primary amines generally proceeds via the initial loss of an electron from the nitrogen atom to form a radical cation. mdpi.com Subsequent deprotonation and further oxidation lead to the formation of an imine. This imine can then be hydrolyzed to an aldehyde or ketone. In the case of primary amines, the final product can also be a nitrile. mdpi.com The potential required for the oxidation of aliphatic amines is dependent on their structure, with primary amines generally being more difficult to oxidize than secondary or tertiary amines. mdpi.com

Free radical oxidizing agents have also been studied. The oxidation of amines with reagents like manganese dioxide can proceed through a radical mechanism. dtic.mil

Table 1: Overview of Primary Amine Oxidation Methods

| Oxidation System | Typical Products | Mechanistic Notes |

|---|---|---|

| PhI(OAc)₂ / TEMPO | Nitriles, Aldehydes | Metal-free system operating under mild conditions via an N-oxoammonium intermediate. rsc.org |

| Electrochemical Oxidation | Imines, Aldehydes, Nitriles | Proceeds through an initial amine radical cation intermediate. mdpi.com |

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of this compound confers nucleophilic character, allowing it to participate in a range of bond-forming reactions. This reactivity is fundamental to its use in synthesizing more complex molecules.

Primary amines readily undergo alkylation when treated with alkyl halides in a nucleophilic substitution reaction. The reaction involves the amine acting as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. This initial reaction forms a secondary ammonium (B1175870) salt, which is then deprotonated to yield a secondary amine.

A significant challenge in the alkylation of primary amines is controlling the extent of the reaction. The secondary amine product is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, which can in turn be alkylated to form a quaternary ammonium salt. This often results in a mixture of products (polyalkylation). To favor the formation of the secondary amine, a large excess of the primary amine is typically used.

Acylation is a reliable method for derivatizing primary amines like this compound. In this reaction, the amine reacts with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., a chloride ion) to form the stable amide product. Unlike alkylation, acylation of amines is generally easy to control, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction.

Table 2: General Nucleophilic Reactions of this compound

| Reaction Type | Reagent (Example) | Product Type | General Equation (R = 2,2,4-trimethylpentyl) |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | R-NH₂ + CH₃I → R-NH-CH₃ + HI |

| Acylation | Acetyl Chloride (CH₃COCl) | N-Substituted Amide | R-NH₂ + CH₃COCl → R-NH-CO-CH₃ + HCl |

Alkylation Reactions

Reactions with Carbonyl Compounds

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is acid-catalyzed and reversible. The reaction of this compound with a carbonyl compound begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

Following the initial attack, the carbinolamine is protonated on the oxygen atom by an acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product, which contains a carbon-nitrogen double bond (C=N). libretexts.org

The pH of the reaction medium must be carefully controlled for optimal imine formation. The reaction rate is typically highest around a pH of 5. At very low pH, the amine reactant becomes protonated, rendering it non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org Imines can be hydrolyzed back to the original amine and carbonyl compound under acidic conditions. libretexts.org

Table 3: Imine Formation with this compound

| Carbonyl Reactant | Product Structure (R = 2,2,4-trimethylpentyl) | Product Class |

|---|---|---|

| Aldehyde (R'-CHO) | R-N=CH-R' | Aldimine |

Investigations of Complex Chemical Transformations

The unique steric profile of this compound and its isomers makes them interesting substrates for more complex chemical transformations where selectivity and reactivity are influenced by steric hindrance.

One such example is the synthesis of N-substituted pyrazoles. A reported method describes the direct preparation of these heterocyclic compounds from primary aliphatic amines. acs.org In this transformation, the amine is reacted with a 1,3-dicarbonyl compound (like 2,4-pentanedione) and an electrophilic amination reagent. The reaction proceeds through the in situ formation of a hydrazine (B178648) derivative from the primary amine, which then undergoes a cyclocondensation reaction with the diketone to form the pyrazole (B372694) ring. acs.org

A study investigating this methodology used a variety of primary amines, including sterically hindered ones. For instance, the isomer 2,4,4-trimethylpentan-2-amine was reacted with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85 °C to produce 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole with a 38% isolated yield. acs.org This demonstrates that even highly branched primary amines can participate in complex, multi-step, one-pot transformations to build heterocyclic scaffolds.

Advanced Applications in Organic Synthesis and Material Science

Role as a Synthetic Reagent in Complex Molecule Construction

There is no available research demonstrating the use of 2,2,4-trimethylpentan-1-amine as a specific reagent in the construction of complex molecules.

Building Block Utility in Organic Scaffold Construction

No literature was found that describes the use of this compound as a foundational building block for creating diverse organic scaffolds.

Precursor in Specialized Chemical Entity Development

There are no documented instances of this compound serving as a direct precursor for the development of specialized chemical entities.

Integration into Polymeric and Advanced Material Systems

Information on the incorporation of this compound into polymers or other advanced materials is not present in the reviewed literature.

Consequently, a detailed, evidence-based article adhering to the requested structure cannot be generated at this time. The absence of data underscores a potential area for future research into the synthetic utility of this particular branched-chain primary amine.

Computational and Theoretical Investigations of 2,2,4 Trimethylpentan 1 Amine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 2,2,4-trimethylpentan-1-amine. The bulky 2,2,4-trimethylpentyl group significantly influences the properties of the amine functional group through steric and electronic effects.

Theoretical calculations can quantify key electronic descriptors. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is typically localized on the nitrogen's lone pair, and its energy level is indicative of the molecule's ability to donate electrons. The LUMO is generally distributed over the alkyl framework and the antibonding orbitals associated with the C-N and C-H bonds. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Reactivity Descriptors: Quantum chemical methods allow for the calculation of various reactivity descriptors that predict the behavior of the molecule in chemical reactions.

| Descriptor | Predicted Value/Characteristic for this compound | Significance |

| Proton Affinity (PA) | High, due to the electron-donating alkyl group. | Indicates strong basicity in the gas phase. |

| pKa | Lower in aqueous solution than predicted by electronic effects alone due to poor solvation of the conjugate acid. researchgate.net | Steric hindrance around the ammonium (B1175870) ion impedes stabilization by water molecules, a key factor in solution-phase basicity. researchgate.net |

| HOMO Energy | Relatively high for an amine. | Suggests a strong tendency to act as an electron donor or nucleophile. |

| Natural Atomic Charges | Significant negative charge localized on the nitrogen atom. | Confirms the nitrogen as the primary site for electrophilic attack. |

Studies on similar sterically hindered amines confirm that while electronic effects suggest high reactivity, steric factors often dominate, leading to a nuanced chemical behavior that is highly dependent on the reaction partner.

Molecular Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Molecular Dynamics (MD) simulations are a powerful tool for exploring this landscape, providing insights into the preferred shapes of the molecule and the dynamics of their interconversion. acs.org

MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the intramolecular and intermolecular forces. For a molecule like this compound, these simulations can reveal the distribution of dihedral angles and identify the most stable conformers.

Key Conformational Features:

Simulations show that the molecule predominantly adopts extended conformations to minimize steric clash. The relative populations of different conformers can be calculated from the simulation trajectories, providing a statistical understanding of the molecule's flexibility. This conformational flexibility is crucial for its interaction with other molecules and its potential role in complex chemical environments. MD simulations on related branched and bifunctional primary amines have demonstrated the utility of anisotropic united atom (AUA) force fields in accurately predicting their physical properties, which depend heavily on conformational behavior. researchgate.net

| Simulation Parameter | Typical Application/Finding | Relevance to this compound |

| Radial Distribution Functions (RDFs) | Used in simulations of the amine in a solvent (e.g., water) to show the probability of finding solvent molecules at a certain distance from the amine group. banglajol.info | Reveals how steric hindrance affects the solvation shell around the -NH2 group, which is critical for understanding its reactivity in solution. banglajol.inforesearchgate.net |

| Dihedral Angle Distributions | Analysis of the angles between planes defined by atoms, showing preferred rotational states. | Quantifies the conformational preferences and energetic barriers to rotation within the flexible alkyl chain. |

| End-to-End Distance | Measures the distance between the nitrogen atom and the terminal methyl groups. | Provides a metric for the overall compactness or extendedness of the molecule in different environments. |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. By locating transition states (the highest energy point along a reaction coordinate) and intermediates, researchers can predict the most likely reaction mechanisms and calculate activation energies, which determine reaction rates. frontiersin.org

For a primary amine, a variety of reactions can be studied, such as nucleophilic substitution, condensation with carbonyl compounds, and oxidation. The significant steric hindrance in this compound makes such theoretical studies particularly valuable. For example, in a reaction with a carbonyl compound to form an imine, DFT calculations can elucidate the multi-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration. researchgate.net

Computational studies on the reductive amination of ketones to produce branched primary amines have shown that the reaction proceeds via an inner-sphere mechanism, with the rate-determining step often being H2 metathesis, requiring significant activation energy. rsc.org This highlights the challenges in reactions involving sterically hindered amines.

Example: Nucleophilic attack on a model electrophile (e.g., methyl chloride)

Reactant Complex: The simulation would begin with the amine and electrophile approaching each other, forming a weakly bound complex.

Transition State (TS): The key step involves the nitrogen's lone pair attacking the electrophilic carbon. The TS would feature a partially formed N-C bond and a partially broken C-Cl bond. Due to steric hindrance, the activation energy for this step is expected to be higher than for a less hindered amine like n-octylamine.

Product Complex: After the TS, the system relaxes to a complex of the alkylated amine and the chloride ion.

DFT calculations can provide precise geometries and energies for each of these states, offering a quantitative understanding of the reaction's feasibility.

Theoretical Studies on Intermolecular Interactions

The non-covalent interactions of this compound with itself and with other molecules are critical to its physical properties (like boiling point and solubility) and its function in various applications. Theoretical methods can dissect these interactions into their constituent parts: electrostatics, dispersion (van der Waals forces), and hydrogen bonding.

Hydrogen Bonding: The primary amine group can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the nitrogen lone pair). Theoretical studies on water-amine interactions show that the N···H-O hydrogen bond is the dominant interaction. unibo.it For this compound, the bulky alkyl group will sterically limit the number and optimal geometry of hydrogen bonds that can be formed, affecting its solubility in protic solvents.

Dipole-Dipole Interactions: The C-N bond and the N-H bonds create a net dipole moment in the molecule, leading to electrostatic dipole-dipole interactions.

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational method for analyzing intermolecular forces. It can decompose the total interaction energy into physically meaningful components. Studies on related alkylamines have shown that while electrostatics (including hydrogen bonding) are crucial, dispersion forces can become dominant, especially in interactions with nonpolar molecules. fudan.edu.cn MD simulations of amines in solution can also provide detailed insight into the structure and dynamics of these intermolecular interactions. banglajol.info

| Interacting Partner | Dominant Interaction Type | Predicted Characteristics |

| Water | Hydrogen Bonding | Strong interaction, but sterically limited access to the -NH2 group. unibo.it |

| Itself (Self-Association) | Hydrogen Bonding & Dispersion | Forms hydrogen-bonded dimers and oligomers, but the bulky alkyl tails interact via significant dispersion forces. |

| Nonpolar Solvent (e.g., Hexane) | Dispersion | Favorable interactions due to the large alkyl group, leading to good solubility. |

| Metal Cation | Ion-Dipole / Coordination | The nitrogen lone pair can coordinate to metal ions, but the reaction is sterically hindered. |

Analytical Chemistry Research and Method Development for 2,2,4 Trimethylpentan 1 Amine

Chromatographic Separations and Purity Profiling

Chromatographic methods are fundamental for separating 2,2,4-trimethylpentan-1-amine from impurities and for quantitative analysis. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) depends on the analytical objective, sample matrix, and desired sensitivity.

Gas Chromatography (GC) Techniques

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. The selection of an appropriate capillary column is crucial for achieving good peak shape and resolution. A Carbowax® Amine capillary column, which is specifically designed for the analysis of amines, can provide excellent separation.

Direct injection of the amine is possible, and a flame ionization detector (FID) is commonly used for detection, offering good sensitivity for hydrocarbon-containing compounds. For complex mixtures, GC coupled with a mass spectrometer (GC-MS) provides definitive identification of the components.

Table 2: Representative GC Method Parameters for this compound

| Parameter | Condition |

| Column | Carbowax® Amine, 30 m x 0.53 mm, 1.00 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

This table outlines a typical GC method suitable for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. waters.com For the analysis of amines, UPLC methods often employ pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag™), which allows for the rapid and sensitive analysis of a wide range of amino compounds. acs.orgnih.gov

These methods typically utilize sub-2 µm particle columns, enabling high-efficiency separations with shorter run times. waters.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a powerful tool for both quantification and structural confirmation. acs.orgwaters.com

Table 3: Potential UPLC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm waters.com |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag™) acs.orgnih.gov |

This table describes a potential high-throughput UPLC method for the analysis of derivatized this compound.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org For this compound, ¹H NMR and ¹³C NMR spectra would be characteristic.

In the ¹H NMR spectrum, one would expect to see distinct signals for the different types of protons in the molecule. The protons on the carbon adjacent to the nitrogen (the -CH₂-NH₂ group) would appear as a downfield signal due to the electron-withdrawing effect of the nitrogen atom. The various methyl groups and the single proton on the tertiary carbon would have characteristic chemical shifts and splitting patterns.

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment, with the carbon attached to the amine group being the most deshielded.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| C(CH₃)₃ | ~0.9 | s | 9H |

| CH(CH₃)₂ | ~0.9 | d | 6H |

| CH₂ | ~1.2 | d | 2H |

| CH | ~1.7 | m | 1H |

| NH₂ | ~2.5 (variable) | s (broad) | 2H |

| CH₂-N | ~2.6 | s | 2H |

This table presents predicted ¹H NMR data based on the structure of this compound and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to fragmentation, providing structural information. The molecular ion peak [M]⁺ would be expected at m/z 129. nih.gov

A prominent fragment would be the loss of a methyl group, resulting in a peak at m/z 114. Another characteristic fragmentation pathway for primary amines is the alpha-cleavage, which for this compound would lead to a fragment at m/z 30 ([CH₂NH₂]⁺). The fragmentation of the branched alkyl chain would also produce a series of characteristic ions.

Table 5: Expected Mass Spectral Data for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 72 | [M - C₄H₉]⁺ |

| 57 | [C₄H₉]⁺ (t-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| 30 | [CH₂NH₂]⁺ |

This table shows predicted mass fragments for this compound under EI-MS conditions based on common fragmentation patterns of branched aliphatic amines.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the identification and structural elucidation of this compound. The method relies on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at these frequencies, and the resulting spectrum serves as a unique molecular fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to its primary amine (-NH₂) group and its highly branched alkyl (isooctyl) structure. As a primary amine, it is distinguished by the presence of two N-H stretching bands in the 3400-3250 cm⁻¹ region, which arise from asymmetric and symmetric stretching modes. orgchemboulder.comquora.com These bands are typically sharper and less intense than the broad O-H bands of alcohols that appear in the same region. libretexts.org

Other significant vibrations for the amine group include the N-H bending (scissoring) vibration, which appears in the 1650–1580 cm⁻¹ range, and a broad N-H wagging band that can be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N bond of this aliphatic amine gives rise to a stretching vibration within the 1250–1020 cm⁻¹ range. orgchemboulder.com

The hydrocarbon backbone, a 2,2,4-trimethylpentyl group, contributes strong C-H stretching absorptions just below 3000 cm⁻¹. The presence of gem-dimethyl and isopropyl-type groupings results in characteristic C-H bending vibrations around 1380 cm⁻¹ and 1365 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies for primary aliphatic amines and branched alkanes.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3380 and ~3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp (doublet) |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium to Weak |

| 1470-1450 | C-H Bend (Asymmetric) | Alkyl (CH₃, CH₂) | Medium |

| ~1380 and ~1365 | C-H Bend (Symmetric) | t-Butyl & Isopropyl groups | Medium (doublet) |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium to Weak |

| 910-665 | N-H Wag | Primary Amine (-NH₂) | Broad, Strong |

This table is generated based on typical infrared absorption frequencies for functional groups.

Advanced Analytical Methodologies for Trace Analysis

The detection and quantification of this compound at trace levels in complex matrices require highly sensitive and selective analytical techniques. The polarity and chemical activity of the primary amine group present unique challenges, often necessitating specialized methods to achieve low detection limits. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the principal advanced methodologies employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, the direct analysis of primary amines by GC can be problematic due to their tendency to interact with active sites on the column and inlet system, leading to poor peak shape (tailing) and reduced sensitivity. labrulez.com

To overcome these issues, two primary strategies are employed:

Derivatization: This is the most common approach. The active hydrogens of the primary amine group are replaced with less polar, bulkier groups. This process reduces the compound's polarity and volatility while improving its chromatographic behavior. researchgate.net For trace amine analysis, derivatization with reagents like trifluoroacetic anhydride (B1165640) or heptafluorobutyric anhydride converts the amine into a fluorinated amide. researchgate.netcolab.ws These derivatives are not only less polar but are also highly responsive to an electron capture detector (ECD) or can be readily analyzed by MS. colab.ws

Column Deactivation: Specialized GC columns are used where the stationary phase and support material have been treated to minimize interactions with basic compounds. This often involves coating the support with a basic substance, such as potassium hydroxide (B78521) (KOH), to passivate acidic silanol (B1196071) groups that would otherwise adsorb the amine. labrulez.com

In a typical GC-MS method, the amine is either derivatized or injected directly onto a deactivated column. The compound is separated from other matrix components based on its boiling point and interaction with the stationary phase. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that allows for positive identification and sensitive quantification, often in the picogram range. colab.ws

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), has emerged as a highly effective alternative for the analysis of polar compounds, including alkylamines. nih.gov It often eliminates the need for the time-consuming derivatization step required in GC. researchgate.netnih.gov

For a compound like this compound, a reversed-phase LC method would be typical. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Key considerations for the LC-MS analysis of amines include:

Mobile Phase Modifiers: To achieve good peak shape and retention for basic compounds on reversed-phase columns, the mobile phase is often acidified (e.g., with formic acid) to ensure the amine is in its protonated, ionic form.

Ion-Pairing Chromatography: In some cases, ion-pairing reagents are added to the mobile phase. These reagents, such as hexafluoroisopropanol (HFIP) in combination with a volatile amine like triethylamine (B128534) (TEA), can enhance retention and improve mass spectrometry signal intensity for certain analytes. researchgate.netnih.govphenomenex.com

HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It can provide excellent retention for very polar compounds that are not well-retained in reversed-phase systems. researchgate.net

Following chromatographic separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this application, as it is well-suited for polar, ionizable molecules. The high selectivity of tandem mass spectrometry (MS/MS), using modes like multiple reaction monitoring (MRM), allows for the detection of the target analyte at very low concentrations (ng/L or µg/L) even in complex environmental or biological samples. nih.govnih.gov

| Technique | Sample Preparation | Typical Detection Limit | Key Advantages |

| GC-MS | Derivatization (e.g., acylation) is common to improve peak shape and sensitivity. | pg range colab.ws | High chromatographic efficiency; provides structural information from fragmentation patterns. |

| LC-MS/MS | Often requires only filtration and dilution; derivatization is typically not needed. nih.gov | ng/L to µg/L range nih.gov | High selectivity and sensitivity; suitable for polar and non-volatile compounds; high throughput. |

Exploration of Biological Activity and Mechanistic Studies

In Vitro Investigations of Molecular Interactions

There is currently no available information from in vitro studies detailing the molecular interactions of 2,2,4-trimethylpentan-1-amine with biological macromolecules. Research on structurally related compounds, such as certain benzotriazole (B28993) derivatives incorporating a 2,4,4-trimethylpentan-2-yl moiety, has explored molecular interactions like hydrogen bonding and hydrophobic interactions with protein targets through computational docking studies. rsc.org However, these findings are specific to the complex derivatives and cannot be extrapolated to this compound itself.

Studies on Enzyme Inhibition or Activation Pathways

No studies have been identified that investigate the potential for this compound to inhibit or activate any enzyme pathways. While derivatives like Ethyl(2,4,4-trimethylpentan-2-yl)amine have been explored for their potential as enzyme inhibitors, no such research has been published for this compound. smolecule.com

Probing Receptor-Ligand Binding Mechanisms

There is no available data on the receptor-ligand binding mechanisms of this compound. Research into related compounds, such as (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, has been conducted in the context of their role as intermediates in the synthesis of pharmaceuticals that act on specific receptors, but this does not provide direct insight into the binding properties of this compound.

Emerging Research Directions and Future Perspectives

Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The synthesis of amines is undergoing a significant transformation, guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. rroij.comrsc.org Traditional methods for synthesizing amines often involve stoichiometric reagents and harsh conditions, generating considerable waste. Modern research focuses on developing more sustainable and atom-economical alternatives. acs.orgd-nb.info

One of the most promising green strategies applicable to the synthesis of 2,2,4-trimethylpentan-1-amine is catalytic reductive amination. acs.orgrsc.org This one-pot process, which combines a carbonyl compound (such as 2,2,4-trimethylpentanal) with ammonia (B1221849) followed by reduction, is inherently more efficient than multi-step sequences. d-nb.info The shift towards using molecular hydrogen as the reductant, often with heterogeneous catalysts, exemplifies a key green principle, as it results in a 100% atom economy with water as the only byproduct. acs.org

Another key area is the development of biocatalytic methods. The use of enzymes, such as transaminases, offers high selectivity under mild aqueous conditions, avoiding the need for protecting groups and hazardous reagents. acs.org For instance, a transaminase could potentially convert 2,2,4-trimethylpentan-2-one directly into the corresponding amine.

Hydroaminomethylation represents another advanced, atom-efficient route, creating amines directly from alkenes (e.g., isobutylene (B52900) derivatives), carbon monoxide, and hydrogen in a single step. acs.orgnih.govrsc.org This tandem catalytic reaction is a powerful tool for producing both linear and branched amines and aligns well with green chemistry goals by maximizing the incorporation of all reactant materials into the final product. acs.orgacs.orgnih.gov

Table 1: Comparison of Synthetic Routes for Primary Amines based on Green Chemistry Principles

| Synthetic Route | Green Chemistry Advantages | Potential Challenges |

|---|---|---|

| Catalytic Reductive Amination | High atom economy (especially with H₂), one-pot process, reduces waste compared to stoichiometric methods. d-nb.infoacs.orgrsc.org | Often requires high pressures of H₂; catalyst recovery and reuse can be an issue. |

| Biocatalysis (e.g., Transaminases) | High chemo- and stereoselectivity, operates in mild aqueous conditions, uses renewable enzymes, minimal byproducts. acs.org | Enzyme stability and cost; substrate scope may be limited. |

| Hydroaminomethylation | Excellent atom economy, starts from readily available alkenes, one-pot tandem reaction. acs.orgnih.govrsc.org | Requires syngas (CO/H₂), often uses expensive noble metal catalysts, controlling regioselectivity can be difficult. acs.orgnih.gov |

| C-H Amination | Directly converts C-H bonds to C-N bonds, potentially shortening synthetic routes significantly. researchgate.net | Selectivity over multiple C-H bonds is a major challenge; often requires specialized and expensive catalysts. researchgate.net |

Development of Novel Catalytic Systems in Amine Chemistry

A major thrust in modern chemical synthesis is the replacement of expensive and rare noble metal catalysts (e.g., rhodium, palladium, ruthenium) with catalysts based on earth-abundant metals like iron, cobalt, and nickel. d-nb.inforsc.org This shift is critical for the large-scale, cost-effective production of amines.

Recent breakthroughs include the development of highly selective cobalt-based catalysts for hydroaminomethylation, which can favor the formation of either linear or branched amines from olefins. d-nb.info Iron catalysts, supported on materials like nitrogen-doped silicon carbide, have emerged as robust, reusable systems for the reductive amination of ketones and aldehydes to form primary amines with high efficiency and a broad tolerance for other functional groups. d-nb.infosci-hub.se Similarly, nickel-triphos complexes have been demonstrated as effective homogeneous catalysts for the synthesis of a wide variety of primary amines from carbonyls and ammonia. rsc.org

These novel systems are often designed to operate under milder conditions and with greater selectivity than their predecessors. For a sterically hindered amine like this compound, catalyst design is particularly crucial. The development of catalysts with specifically tailored ligand spheres can accommodate bulky substrates and direct the reaction towards the desired product with high precision. d-nb.info

Table 2: Overview of Emerging Catalytic Systems for Primary Amine Synthesis

| Catalyst Type | Metal | Reaction Type | Key Features & Findings |

|---|---|---|---|

| Fe/(N)SiC | Iron | Reductive Amination | Reusable heterogeneous catalyst; effective for converting ketones and aldehydes to primary amines using aqueous ammonia. d-nb.infosci-hub.se |

| Co-tert-BuPy-Xantphos | Cobalt | Hydroaminomethylation | Homogeneous catalyst showing excellent regioselectivity for linear amines from aliphatic alkenes under mild conditions. d-nb.info |

| Ni-triphos complex | Nickel | Reductive Amination | Homogeneous catalyst with broad scope for benzylic, heterocyclic, and aliphatic primary amines. rsc.org |

| Co/SiO₂ composite | Cobalt | Nitrile Hydrogenation | Heterogeneous catalyst exhibiting high performance for selective synthesis of primary amines from nitriles. rsc.org |

| Rh₂(S-tfptad)₄ | Rhodium | C(sp³)-H Amination | Allows for the direct conversion of alkane C-H bonds to amides, which can be deprotected to yield primary amines. researchgate.net |

Exploration of Bio-Conjugation Strategies

Bio-conjugation, the process of covalently linking molecules to biomolecules like proteins or nucleic acids, is a cornerstone of biotechnology and pharmaceutical development. wikipedia.org The primary amine group is a common target for conjugation due to its nucleophilic nature. While there is no specific research on the bio-conjugation of this compound, the established chemical strategies for aliphatic amines are directly applicable.

The most prevalent method involves reacting the amine with an N-hydroxysuccinimide (NHS) ester-functionalized molecule. nih.gov This reaction proceeds under mild aqueous conditions to form a stable and irreversible amide bond. scielo.br Another common strategy is reductive amination, where an aldehyde-containing molecule reacts with the amine to form an intermediate imine (or Schiff base), which is then selectively reduced to a stable amine linkage using a reagent like sodium cyanoborohydride. acs.org

Emerging strategies offer more control and versatility. For example, traceless linkers have been developed that can reversibly modify aliphatic amines on proteins; one such linker, composed of a dithiol-ethyl carbonate connected to a benzyl (B1604629) carbamate (B1207046) (DEC), releases the unmodified amine upon reduction. rosswilsonlab.org Such technologies could allow this compound or its derivatives to be temporarily attached to a biomolecule to act as a delivery vehicle or protecting group. rosswilsonlab.org The steric bulk of the 2,2,4-trimethylpentyl group could be investigated for its potential to influence the properties of the resulting conjugate, for instance, by providing a hydrophobic microenvironment or by sterically shielding the linkage from enzymatic degradation.

Table 3: Common Bio-conjugation Reactions Targeting Primary Amines

| Reactive Functional Group | Amine Reaction Product | Linkage Stability | Key Features |

|---|---|---|---|

| N-Hydroxysuccinimide (NHS) Ester | Amide | High | Very common, efficient in aqueous solution (pH 7.5-8.5), forms a stable covalent bond. nih.gov |

| Aldehyde | Secondary Amine (after reduction) | High | Two-step process (imine formation then reduction), selective reduction needed (e.g., NaCNBH₃). acs.org |

| Isothiocyanate | Thiourea (B124793) | High | Reacts with amines to form a stable thiourea linkage. |

| Isocyanate | Urea (B33335) | High | Forms a stable urea linkage with primary amines. scielo.br |

| Carbodiimide (e.g., EDC) + Carboxylic Acid | Amide | High | Activates a carboxyl group to react with an amine, forming an amide bond. wikipedia.org |

Computational Design of New Derivatives with Targeted Research Properties

Computational chemistry provides powerful tools for designing novel molecules with specific, targeted properties, thereby accelerating research and reducing the need for extensive trial-and-error synthesis. ijrpr.com For this compound, computational methods can be used to predict how structural modifications would affect its physicochemical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with specific activities or properties. researchgate.netacs.org For aliphatic amines, QSAR models have been developed to predict properties like pKa, toxicity, and hydrophobicity. researchgate.netnih.gov By applying these models, researchers could design derivatives of this compound with, for example, a precisely tuned pKa for selective binding in environments of a specific pH, a strategy used in drug design. nih.gov

Molecular modeling and docking simulations can be used to design derivatives that fit into a specific protein's binding pocket. biointerfaceresearch.com For instance, if the 2,2,4-trimethylpentyl scaffold were identified as a useful pharmacophore, its structure could be computationally modified with various functional groups to optimize interactions with a biological target. Electronic structure calculations can provide fundamental insights into the reactivity and electronic properties of new derivatives, guiding synthetic efforts towards the most promising candidates. researchgate.netacs.org

Table 4: Application of Computational Methods in Amine Derivative Design

| Computational Method | Application | Predicted Properties for Amine Derivatives |

|---|---|---|

| QSAR/QSPR | Predicts activity/properties based on chemical structure. researchgate.networldscientific.com | Toxicity, pKa, boiling point, critical temperature, hydrophobicity (log KOW). researchgate.netacs.orgnih.gov |

| Molecular Docking | Simulates the binding of a molecule to a target receptor. biointerfaceresearch.com | Binding affinity, binding mode, ligand-protein interactions. |

| Electronic Structure Calculations (e.g., DFT) | Calculates electronic properties and energies of molecules. researchgate.netnih.gov | pKa, reaction energetics, charge distribution, orbital energies (HOMO/LUMO). researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Conformational flexibility, stability of ligand-receptor complexes, solvent effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.